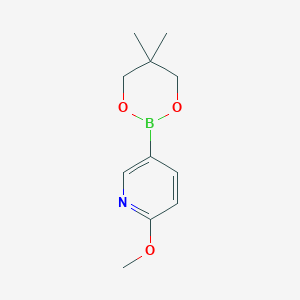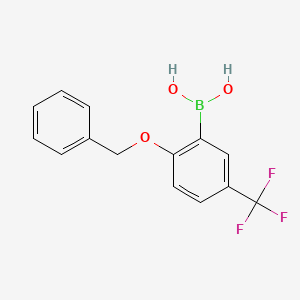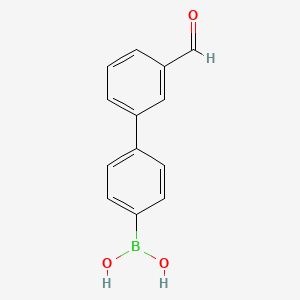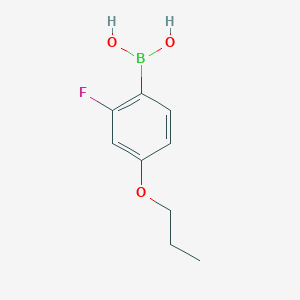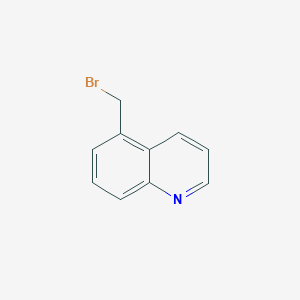
5-(Bromomethyl)quinoline
説明
5-(Bromomethyl)quinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant applications in medicinal, synthetic organic chemistry, and industrial chemistry . The bromomethyl group attached to the quinoline ring enhances its reactivity, making it a valuable intermediate in various chemical reactions and synthesis processes.
作用機序
Target of Action
Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects . Therefore, it’s plausible that 5-(Bromomethyl)quinoline may interact with a variety of biological targets.
Mode of Action
For instance, in the Suzuki–Miyaura (SM) cross-coupling reaction, a transition metal-catalyzed carbon–carbon bond-forming reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . It’s possible that this compound may interact with its targets in a similar manner.
Pharmacokinetics
A tool like an ADME calculator can be used to predict these properties for this compound .
Result of Action
Quinoline derivatives are known to have numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects . Therefore, it’s plausible that this compound may have similar effects at the molecular and cellular level.
生化学分析
Biochemical Properties
5-(Bromomethyl)quinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The interaction between this compound and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform involved. Additionally, this compound can bind to DNA and RNA, potentially affecting transcription and translation processes .
Cellular Effects
This compound has been shown to influence various cellular processes. In cancer cells, it can induce apoptosis (programmed cell death) by activating caspases, a family of protease enzymes. This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. Furthermore, this compound can alter gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to the active sites of enzymes, leading to either inhibition or activation. For example, this compound can inhibit the activity of topoisomerase, an enzyme involved in DNA replication and repair, by stabilizing the enzyme-DNA complex. This inhibition can result in DNA damage and cell death. Additionally, this compound can interact with nuclear receptors, such as the aryl hydrocarbon receptor, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell cycle progression and increased oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. For example, high doses of this compound have been associated with hepatotoxicity (liver damage) and nephrotoxicity (kidney damage) in animal studies. Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, the metabolism of this compound can lead to the production of reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular components .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, the compound can be transported across cell membranes by organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs). Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can localize to the nucleus, where it interacts with DNA and nuclear proteins, affecting gene expression and cellular responses. Additionally, the compound can accumulate in the mitochondria, leading to changes in mitochondrial function and energy production .
準備方法
The synthesis of 5-(Bromomethyl)quinoline can be achieved through several methods. One common approach involves the bromination of quinoline derivatives. For instance, quinoline can be brominated by heating its hydrochlorides with bromine in nitrobenzene, yielding this compound . Another method involves the use of acetoacetanilide as a raw material, which undergoes bromination followed by cyclization to form the desired quinoline derivative . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity.
化学反応の分析
5-(Bromomethyl)quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides, which have different chemical properties and applications.
Reduction Reactions: Reduction of this compound can lead to the formation of quinoline derivatives with different functional groups.
Common reagents and conditions used in these reactions include bromine, nitrobenzene, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
5-(Bromomethyl)quinoline has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological processes and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of dyes, catalysts, and materials for electronic applications.
類似化合物との比較
5-(Bromomethyl)quinoline can be compared with other similar compounds, such as:
Chloroquine: A well-known antimalarial drug that also belongs to the quinoline family.
Quinine: Another antimalarial agent with a quinoline structure.
Mefloquine: An antimalarial and anti-inflammatory agent with a quinoline ring system.
The uniqueness of this compound lies in its bromomethyl group, which enhances its reactivity and makes it a valuable intermediate in various chemical reactions and synthesis processes.
特性
IUPAC Name |
5-(bromomethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-7-8-3-1-5-10-9(8)4-2-6-12-10/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOXXAVCCOSTGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630097 | |
| Record name | 5-(Bromomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260796-73-3 | |
| Record name | 5-(Bromomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



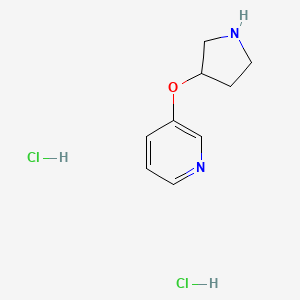
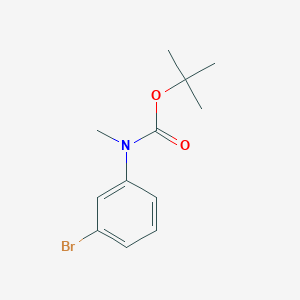
![Benzyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B1344642.png)
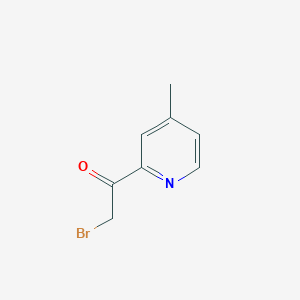
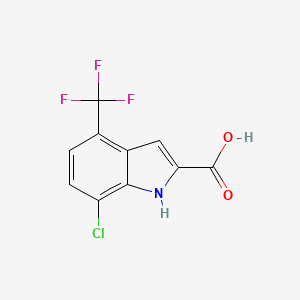
![1-([1,4'-Bipiperidin]-4-yl)-N,N-dimethylmethanamine](/img/structure/B1344653.png)
![[1-(Thiophen-2-ylmethyl)piperidin-4-yl]methanamine](/img/structure/B1344654.png)
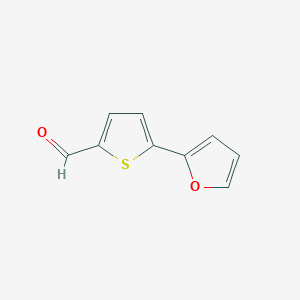
![2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde](/img/structure/B1344658.png)
